molecular formula C26H20FN3O3S B3962621 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3962621
M. Wt: 473.5 g/mol
InChI Key: NLNGZDUOIIOUMT-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridinone core substituted with a cyano group at position 3, a 4-fluorophenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-phenoxyphenyl group. Its molecular formula is C₂₆H₂₁FN₃O₃S, with a molecular weight of 477.53 g/mol.

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c27-18-8-6-17(7-9-18)22-14-24(31)30-26(23(22)15-28)34-16-25(32)29-19-10-12-21(13-11-19)33-20-4-2-1-3-5-20/h1-13,22H,14,16H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGZDUOIIOUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with cyanoacetamide and Meldrum’s acid in the presence of a base such as N-methylmorpholine. This reaction forms an intermediate Michael adduct, which is then cyclized to produce the desired tetrahydropyridinyl compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Synthesis: The distyryl derivative () achieves a high yield (85%) via ethanol reflux, suggesting efficient thioether formation.
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability but may reduce solubility. The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects .

Table 2: Predicted Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (Predicted)
Target Compound ~3.8 2 donors, 5 acceptors Low (lipophilic groups)
~5.2 (distyryl increases logP) 1 donor, 4 acceptors Very low
~2.9 (furan reduces logP) 2 donors, 6 acceptors Moderate
~2.5 (acetamidophenyl enhances polarity) 3 donors, 7 acceptors Moderate
~4.1 (trifluoromethyl increases logP) 1 donor, 5 acceptors Low

Key Observations :

  • Lipophilicity: The target compound’s logP (~3.8) is intermediate, balancing the lipophilic 4-phenoxyphenyl and polar sulfanyl/cyano groups. This contrasts with the highly lipophilic distyryl derivative (, logP ~5.2) .
  • Solubility : The furan-containing analog () may exhibit better aqueous solubility due to its heterocyclic polarity, whereas the trifluoromethyl derivative () likely has poor solubility .
  • Bioactivity: The sulfanyl bridge and cyano group are conserved across analogs, suggesting a shared mechanism (e.g., kinase inhibition via ATP-binding pocket interactions). The phenoxyphenyl group in the target compound may enhance target selectivity compared to smaller substituents like chlorophenyl () .

Biological Activity

The compound 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as Compound A) is a complex organic molecule with potential pharmacological applications. Its unique structure includes a tetrahydropyridine moiety and various functional groups that may influence its biological activity. This article reviews the biological activity of Compound A based on available research findings.

Chemical Structure and Properties

Compound A has the following chemical identifiers:

  • Molecular Formula : C22H20FN3O2S
  • IUPAC Name : 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Molecular Weight : 409.5 g/mol

The molecular structure is characterized by:

  • A cyano group which may enhance lipophilicity.
  • A fluorophenyl group that could contribute to receptor binding.
  • A tetrahydropyridine ring which is often associated with various biological activities.

The exact mechanism of action for Compound A is not fully elucidated. However, it is hypothesized to interact with specific molecular targets, potentially involving:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting that Compound A may also modulate enzymatic activity.
  • Receptor Modulation : The presence of the fluorophenyl group may facilitate binding to various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Compounds containing tetrahydropyridine rings have been documented to possess antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .
PathogenActivity Observed
Staphylococcus aureusModerate to significant
Escherichia coliModerate
Candida albicansSignificant

Antioxidant Activity

Compounds structurally related to Compound A have demonstrated antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This activity can be attributed to the presence of electron-donating groups that stabilize free radicals .

Neuroprotective Effects

The potential neuroprotective effects of Compound A are suggested by its structural similarity to known neuroprotective agents. The inhibition of AChE could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to Compound A:

  • Study on Enzyme Inhibition :
    • Researchers investigated a series of tetrahydropyridine derivatives and found that they significantly inhibited AChE with IC50 values ranging from 0.5 to 10 µM, indicating a strong potential for cognitive enhancement .
  • Antimicrobial Screening :
    • In vitro tests showed that derivatives containing sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts .
  • Antioxidant Evaluation :
    • Compounds similar to Compound A were tested using DPPH radical scavenging assays, revealing IC50 values indicating potent antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

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